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molecular formula C27H36ClN3O3 B8693161 Benzenepropanoic acid, 3-(5-chloro-2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester CAS No. 83044-90-0

Benzenepropanoic acid, 3-(5-chloro-2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester

Cat. No. B8693161
M. Wt: 486.0 g/mol
InChI Key: AWEVLIFGIMIQHY-UHFFFAOYSA-N
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Patent
US08197916B2

Procedure details

A mixture of octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate and 2-ethylhexyl-3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazole-2-yl)phenyl]propionate (Tinuvin 109)
Name
octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C[CH2:12][C:13]1[CH:18]=[C:17]([N:19]2[N:23]=[C:22]3[CH:24]=[CH:25][CH:26]=[C:27](Cl)[C:21]3=[N:20]2)[C:16]([OH:29])=[C:15]([C:30](C)(C)C)[CH:14]=1)CCCCCCC.[CH2:35](C(CCCC)COC(=O)CCC1C=C(N2N=C3C=CC(Cl)=CC3=N2)C(O)=C(C(C)(C)C)C=1)[CH3:36]>>[CH3:12][C:13]1[CH:18]=[C:17]([N:19]2[N:23]=[C:22]3[C:21]([CH:27]=[CH:26][CH:25]=[CH:24]3)=[N:20]2)[C:16]([OH:29])=[C:15]([CH2:30][CH:35]=[CH2:36])[CH:14]=1

Inputs

Step One
Name
octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC(CCC1=CC(=C(C(=C1)N1N=C2C(=N1)C=CC=C2Cl)O)C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(COC(CCC1=CC(=C(C(=C1)N1N=C2C(=N1)C=CC(=C2)Cl)O)C(C)(C)C)=O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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